

3-Methyl-2(5H)-furanone CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2(5H)-furanone

Cat. No.: B1582225

[Get Quote](#)

An In-Depth Technical Guide to 3-Methyl-2(5H)-furanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(5H)-furanone (CAS No: 22122-36-7) is a volatile, five-membered conjugated lactone that has garnered significant interest in various scientific fields.^[1] Naturally occurring in substances like pandan leaves, Thai soy sauce, and roasted coffee, its applications extend from being a flavoring agent to a valuable building block in the synthesis of complex molecules like strigol analogs.^{[1][2]} Of particular interest to the drug development community is its role as a scaffold for novel therapeutic agents, with the broader class of 2(5H)-furanone derivatives exhibiting a range of biological activities, including antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of **3-Methyl-2(5H)-furanone**, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its potential in drug discovery and development.

Chemical Identity and Properties

3-Methyl-2(5H)-furanone, also known as α -Methyl- γ -crotonolactone or 2-Methyl-2-butenolide, is a chiral molecule with the chemical formula $C_5H_6O_2$.^[2] Its fundamental properties are summarized below.

Chemical Structure:

- SMILES:CC1=CCOC1=O
- InChI:InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3

Table 1: Physicochemical Properties of 3-Methyl-2(5H)-furanone

Property	Value	Reference(s)
CAS Number	22122-36-7	
Molecular Formula	C ₅ H ₆ O ₂	
Molecular Weight	98.10 g/mol	
Appearance	Liquid	
Density	1.13 g/mL at 25 °C	
Boiling Point	97-99 °C at 20 mmHg	
Refractive Index (n _{20/D})	1.467	
Flash Point	93.4 °C (Closed Cup)	

Spectroscopic Data

The structural elucidation of **3-Methyl-2(5H)-furanone** is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
~7.26	Singlet	H-4 (vinylic)	[3]
~4.80	Singlet	H-5 (methylene)	[3]
~1.93	Singlet	H-6 (methyl)	[3]

Table 3: ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Assignment
~174	C-2 (carbonyl)
~145	C-4 (vinylic)
~135	C-3 (vinylic)
~70	C-5 (methylene)
~10	C-6 (methyl)

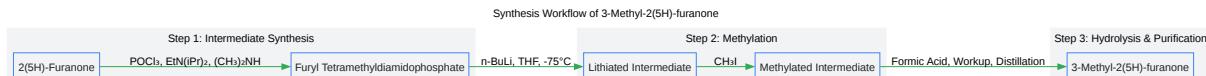
Note: These are typical chemical shift values for 2(5H)-furanone scaffolds and may vary slightly.

Table 4: Infrared (IR) Spectroscopy Data

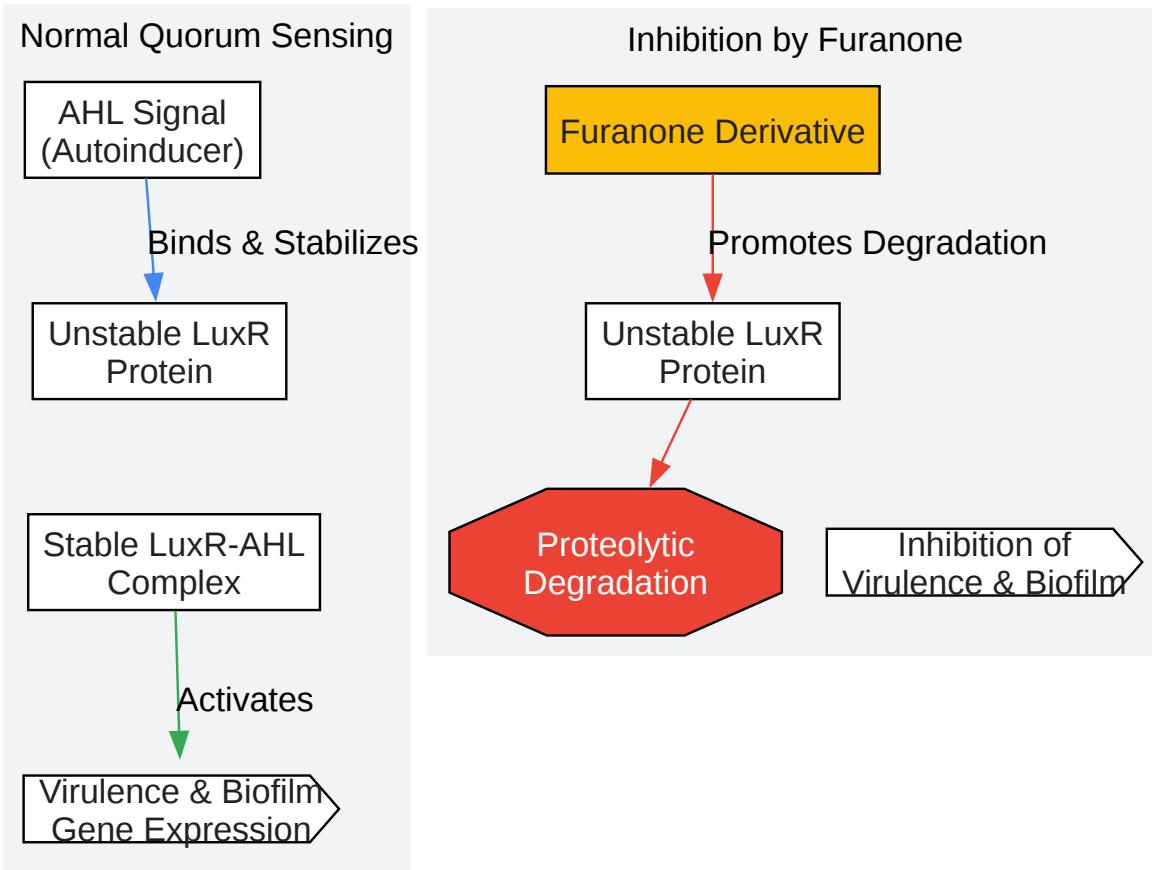
Wavenumber (cm^{-1})	Assignment
~1755-1787	C=O stretch (lactone)
~1600	C=C stretch (aromatic ring)

Note: These are characteristic absorption bands for 2(5H)-furanone derivatives.^[4]

Experimental Protocols: Synthesis


Several synthetic routes to **3-Methyl-2(5H)-furanone** have been reported. A high-yield (77%) method starting from commercially available α -methyl- γ -butyrolactone has been described by Cruz-Almanza and Padilla Higareda.^[1] Another well-documented procedure is provided in *Organic Syntheses*.

Synthesis via Lithiation of a Furyl Phosphorodiamide (Nasman, J. H. Org. Synth. 1989, 68, 162)


This method involves the methylation of a lithiated furan derivative followed by hydrolysis.

Experimental Protocol:

- Preparation of Furyl Tetramethyldiamidophosphate: 2(5H)-Furanone is reacted with phosphoryl chloride and ethyldiisopropylamine, followed by treatment with dimethylamine to produce the diamidophosphate intermediate.
- Lithiation and Methylation: The furyl tetramethyldiamidophosphate (50 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 90 mL) and cooled to -75°C. A 2.51 M hexane solution of butyllithium (55 mmol) is added at a rate that maintains the temperature below -60°C.[5]
- After chilling for 10 minutes, methyl iodide (63 mmol) in THF (20 mL) is added, keeping the temperature below -55°C.[5]
- Hydrolysis and Workup: The reaction mixture is stirred for several hours and then quenched by the addition of formic acid. The mixture is partitioned between ethyl acetate and a sodium chloride-sodium carbonate solution.
- The organic phase is washed, dried over magnesium sulfate, and the solvent is removed via evaporation.
- Purification: The crude product is purified by distillation to yield **3-Methyl-2(5H)-furanone** (64% yield), with a boiling point of 97–101°C at 19 mm Hg.[5]

Mechanism of Quorum Sensing Inhibition by Furanones

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]
- 3. 3-METHYL-2(5H)-FURANONE(22122-36-7) 1H NMR spectrum [chemicalbook.com]
- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [3-Methyl-2(5H)-furanone CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582225#3-methyl-2-5h-furanone-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com